![molecular formula C9H4N2O B2416292 4-Formylphthalonitrile CAS No. 313228-48-7](/img/structure/B2416292.png)
4-Formylphthalonitrile
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Overview
Description
4-Formylphthalonitrile is a chemical compound with the molecular formula C9H4N2O and a molecular weight of 156.14 . It is a solid substance that is stored at temperatures between 2-8°C in an inert atmosphere .
Molecular Structure Analysis
The InChI code for 4-Formylphthalonitrile is 1S/C9H4N2O/c10-4-8-2-1-7 (6-12)3-9 (8)5-11/h1-3,6H . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.It is stored in an inert atmosphere at temperatures between 2-8°C .
Scientific Research Applications
Precursor for Phthalocyanine Dyes
Phthalonitriles, including 4-Formylphthalonitrile, are widely used as precursors for the synthesis of phthalocyanine (PC) dyes . These dyes have a wide range of applications in various fields, which are discussed in the following sections.
Solar Cells
Phthalocyanine dyes derived from 4-Formylphthalonitrile are used in the manufacture of solar cells . They are particularly useful in dye-sensitized solar cells, where they serve as light-absorbing materials.
Liquid Crystals
Phthalocyanine dyes are also used in the production of liquid crystals . These materials have unique properties that make them useful in a variety of applications, including displays and sensors.
Semiconductors
Phthalocyanine compounds are used as semiconductors . They have unique electronic properties that make them suitable for use in a variety of electronic devices.
Photodynamic Therapy
Phthalocyanine compounds are used in photodynamic therapy (PDT) . In this treatment, light-sensitive compounds are activated by light to produce a form of oxygen that kills nearby cells. This is particularly useful in the treatment of certain types of cancer.
Other Applications
In addition to the above, phthalocyanine compounds have a variety of other applications . These include use in optical fibers, gas sensors, and as catalysts in various chemical reactions.
Safety and Hazards
properties
IUPAC Name |
4-formylbenzene-1,2-dicarbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4N2O/c10-4-8-2-1-7(6-12)3-9(8)5-11/h1-3,6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDANHFOQJAYPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)C#N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Formylphthalonitrile |
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